Imidazoline I₂ Receptor Binding Affinity vs. 2-BFI
The target compound displaces [³H]idazoxan from rabbit kidney imidazoline I₂ receptors with a Ki of 100 nM [1]. This affinity is approximately 10-fold lower than that of the widely used high-affinity I₂ ligand 2-BFI, which exhibits a Ki of 9.8 nM under comparable radioligand displacement conditions . The 10-fold affinity difference provides a clear basis for selecting the target compound when intermediate I₂ receptor occupancy is desired, offering a potential advantage in scenarios where complete receptor saturation by a high-affinity ligand would be undesirable.
| Evidence Dimension | Imidazoline I₂ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 100 nM |
| Comparator Or Baseline | 2-BFI: Ki = 9.8 nM |
| Quantified Difference | Target compound is ~10.2-fold less potent (higher Ki) than 2-BFI |
| Conditions | Displacement of [³H]idazoxan from rabbit kidney membranes (target compound); displacement of [³H]2-BFI or [³H]idazoxan from rat brain membranes (2-BFI) |
Why This Matters
For I₂-targeted screening or pharmacological profiling, the target compound's intermediate affinity (100 nM) fills a potency gap between ultra-high-affinity ligands such as 2-BFI (9.8 nM) and low-affinity imidazoline ligands, enabling dose-dependent modulation without immediate receptor saturation—a feature that can be critical for functional assays and in vivo studies.
- [1] BindingDB BDBM50474215; CHEMBL2092860. Ki = 100 nM for I₂ receptor (displacement of [³H]idazoxan from rabbit kidney membranes). URL: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50474215 View Source
